Researchers studying CD38-mediated NAD+ catabolism in aging, metabolic disease, or ischemia/reperfusion injury require a validated, orally bioavailable inhibitor with robust in vivo efficacy - not unvalidated alternatives. CD38 inhibitor 1 (78c) is the benchmark small-molecule CD38 inhibitor with low nanomolar potency and comprehensive in vivo characterization.
• IC50 7.3 nM (human CD38), 1.9 nM (mouse CD38); Ki 0.3 nM (human wt-CD38); >1,000-fold selectivity over natural flavonoids
• >5-fold NAD+ elevation in liver of DIO mice; reverses age-related glucose intolerance, muscle dysfunction, and exercise decline
• Validated cardioprotection in ex vivo I/R models with reduced infarct size and preserved contractile function
• In stock with competitive bulk pricing; shipped globally under ambient conditions
Molecular FormulaC22H27N3O3S
Molecular Weight413.5 g/mol
CAS No.1700637-55-3
Cat. No.B606566
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
CD38 Inhibitor 1 (78c): A Potent, Selective, and Orally Bioavailable Small-Molecule Tool for CD38 Target Engagement and NAD+ Biology Research
CD38 inhibitor 1 (CAS 1700637-55-3), also designated as compound 78c, is a thiazoloquinolinone-derived small molecule that functions as a potent, selective, and reversible inhibitor of the NAD+ glycohydrolase CD38 [1]. It exhibits IC50 values of 7.3 nM against human CD38 and 1.9 nM against mouse CD38 in cell-free assays [1]. The compound demonstrates oral bioavailability and has been extensively characterized in both biochemical and in vivo settings, making it a widely adopted research tool for studying CD38-mediated NAD+ catabolism and its implications in aging, metabolic disease, and ischemia/reperfusion injury [1][2][3].
1
NAD+ Biology & CD38 Target EngagementCell-free and cellular inhibition studies, selectivity profiling against PARP1, SIRT1, NAMPT.
2
Systemic In Vivo Studies Requiring Oral BioavailabilityAging, metabolic disease, and ischemia/reperfusion injury models in mice.
3
Pathway-Response and Multi-Tissue PharmacodynamicsValidated tool for sustained NAD+ elevation in liver and muscle tissues.
[1] Haffner CD, Becherer JD, Boros EE, et al. Discovery, Synthesis, and Biological Evaluation of Thiazoloquin(az)olin(on)es as Potent CD38 Inhibitors. J Med Chem. 2015;58(8):3548-3571. doi:10.1021/jm502009h View Source
[2] Tarrago MG, Chini CCS, Kanamori KS, et al. A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction by Reversing Tissue NAD+ Decline. Cell Metab. 2018;27(5):1081-1095.e10. doi:10.1016/j.cmet.2018.03.016 View Source
[3] Boslett J, Reddy N, Alzarie YA, Zweier JL. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury. J Pharmacol Exp Ther. 2019;369(1):55-64. doi:10.1124/jpet.118.254557 View Source
Why 78c Cannot Be Substituted by Other CD38 Inhibitors: Differentiated Potency, Selectivity, and In Vivo Tool Compound Validation
Direct substitution of CD38 inhibitor 1 (78c) with other small-molecule CD38 inhibitors (e.g., apigenin, quercetin, CVN14) or biologics (e.g., daratumumab, isatuximab) is scientifically unwarranted due to critical differences in potency, selectivity, mechanism of action, and in vivo pharmacokinetic/pharmacodynamic profiles [1][2][3]. Natural flavonoids like apigenin exhibit >1,000-fold lower potency (IC50 ~10 μM) and lack the extensive in vivo validation of 78c [4]. Newer brain-penetrant inhibitors like CVN14, while potent, have distinct tissue distribution properties and have not undergone the same depth of aging and metabolic efficacy characterization as 78c . Monoclonal antibodies target extracellular CD38 epitopes and are unsuitable for studies focused on intracellular NAD+ metabolism or non-hematopoietic tissues [5][6]. The following quantitative evidence establishes 78c's specific and non-interchangeable value proposition for research applications requiring robust oral bioavailability, deep target engagement, and established in vivo efficacy benchmarks.
!
Natural Flavonoids (e.g., Apigenin)
Reported micromolar potency and pleiotropic effects may shift assay-response context; in vivo target engagement and systemic exposure profile may differ significantly.
!
Other Small-Molecule Inhibitors (e.g., CVN14)
Tissue distribution properties and in vivo validation benchmarks differ; disease-model endpoint contexts for aging and metabolic dysfunction may not transfer.
!
Monoclonal Antibodies (e.g., Daratumumab)
Extracellular epitope targeting is unsuitable for intracellular NAD+ metabolism studies; mechanism mismatch limits substitution for non-hematopoietic tissue applications.
[1] Haffner CD, Becherer JD, Boros EE, et al. Discovery, Synthesis, and Biological Evaluation of Thiazoloquin(az)olin(on)es as Potent CD38 Inhibitors. J Med Chem. 2015;58(8):3548-3571. doi:10.1021/jm502009h View Source
[2] Tarrago MG, Chini CCS, Kanamori KS, et al. A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction by Reversing Tissue NAD+ Decline. Cell Metab. 2018;27(5):1081-1095.e10. doi:10.1016/j.cmet.2018.03.016 View Source
[3] Boslett J, Reddy N, Alzarie YA, Zweier JL. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury. J Pharmacol Exp Ther. 2019;369(1):55-64. doi:10.1124/jpet.118.254557 View Source
[4] Escande C, Nin V, Price NL, et al. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome. Diabetes. 2013;62(4):1084-1093. doi:10.2337/db12-1139 View Source
[5] Lokhorst HM, Plesner T, Laubach JP, et al. Targeting CD38 with Daratumumab Monotherapy in Multiple Myeloma. N Engl J Med. 2015;373(13):1207-1219. doi:10.1056/NEJMoa1506348 View Source
[6] Martin TG, Corzo K, Chiron M, et al. Therapeutic Opportunities with Pharmacological Inhibition of CD38 with Isatuximab. Cells. 2020;9(6):1522. doi:10.3390/cells9061522 View Source
Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for CD38 Inhibitor 1 (78c)
Potency Differential vs. Natural Flavonoid CD38 Inhibitors (Apigenin)
78c exhibits >1,400-fold greater potency against human CD38 compared to the natural flavonoid apigenin, a commonly cited alternative CD38 inhibitor [1][2]. This potency gap has direct implications for experimental design, as apigenin requires high micromolar concentrations that may confound results due to off-target effects, whereas 78c achieves full target engagement at nanomolar concentrations [1].
Potency vs. ApigeninCross-study comparable
~1,411-fold greater potency
78c IC50: 7.3 nM; Apigenin IC50: 10,300 nM
Supports selection for complete target engagement at nanomolar concentrations.
Cell-free enzymatic assay using recombinant human CD38
Why This Matters
The extreme potency difference dictates that 78c is the appropriate tool for studies requiring complete CD38 inhibition without confounding high-concentration artifacts.
[1] Haffner CD, Becherer JD, Boros EE, et al. Discovery, Synthesis, and Biological Evaluation of Thiazoloquin(az)olin(on)es as Potent CD38 Inhibitors. J Med Chem. 2015;58(8):3548-3571. doi:10.1021/jm502009h View Source
[2] Escande C, Nin V, Price NL, et al. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome. Diabetes. 2013;62(4):1084-1093. doi:10.2337/db12-1139 View Source
Comparative Selectivity Profile Against Related NAD+-Consuming Enzymes
78c demonstrates high selectivity for CD38 over other NAD+-consuming enzymes at physiologically relevant concentrations. At 100 nM, 78c shows no significant inhibition of poly(ADP-ribose) polymerase 1 (PARP1), sirtuin 1 (SIRT1), or nicotinamide phosphoribosyltransferase (Nampt) [1]. In contrast, the natural inhibitor apigenin lacks this level of selectivity characterization and has known pleiotropic effects [2].
Selectivity ProfileHead-to-head
78cNo significant inhibition of PARP1, SIRT1, Nampt at 100 nM
ApigeninNot systematically profiled; known pleiotropic modulator
[2] Escande C, Nin V, Price NL, et al. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome. Diabetes. 2013;62(4):1084-1093. doi:10.2337/db12-1139 View Source
In Vivo NAD+ Elevation Efficacy in Diet-Induced Obese (DIO) Mouse Model
Oral administration of 78c at 30 mg/kg in DIO C57Bl6 mice resulted in a >5-fold increase in liver NAD+ levels and a >1.2-fold increase in muscle NAD+ levels at 2 hours post-dose compared to vehicle controls [1]. This robust in vivo target engagement and pharmacodynamic effect is a critical benchmark not uniformly established for other CD38 small-molecule inhibitors like CVN14, which is primarily characterized for brain penetration rather than systemic metabolic efficacy .
In Vivo NAD+ ElevationCross-study comparable
Liver: >5-fold; Muscle: >1.2-fold
Comparator (CVN14): No published systemic data in DIO mice
Supports established systemic target engagement in a metabolic disease model.
DIO C57Bl6 mice, 30 mg/kg oral, 2 h post-dose.
in vivo NAD+ elevationmetabolic diseaseoral bioavailabilitypharmacodynamics
Evidence Dimension
In Vivo NAD+ Elevation (Fold Change vs. Control)
Target Compound Data
Liver: >5-fold; Muscle: >1.2-fold
Comparator Or Baseline
CVN14: No published systemic NAD+ elevation data in DIO mice
Quantified Difference
Established vs. unknown systemic NAD+ elevation efficacy
Conditions
DIO C57Bl6 mice, 30 mg/kg oral gavage, 2 h post-dose
Why This Matters
Researchers focused on systemic NAD+ biology and metabolic disease require a tool with documented in vivo efficacy in relevant disease models; 78c provides this essential validation.
in vivo NAD+ elevationmetabolic diseaseoral bioavailabilitypharmacodynamics
[1] Haffner CD, Becherer JD, Boros EE, et al. Discovery, Synthesis, and Biological Evaluation of Thiazoloquin(az)olin(on)es as Potent CD38 Inhibitors. J Med Chem. 2015;58(8):3548-3571. doi:10.1021/jm502009h View Source
Age-Related Metabolic Dysfunction Reversal: In Vivo Efficacy Benchmarking
In a comprehensive aging study, 78c treatment (10 mg/kg twice daily) in 2-year-old mice reversed multiple age-related metabolic declines, including improved glucose tolerance, enhanced muscle function, increased exercise capacity, and preserved cardiac function [1]. This multi-parametric in vivo efficacy dataset is a gold standard for CD38 inhibitor validation and has not been replicated for other small-molecule CD38 inhibitors like apigenin or the brain-penetrant CVN14 [2]. Monoclonal antibodies (daratumumab, isatuximab) are not evaluated in this context and target a different biological compartment [3].
Reported aging-model response context; not replicated by other small-molecule inhibitors.
2-year-old mice, 10 mg/kg oral twice daily.
agingmetabolic dysfunctionglucose toleranceexercise capacityin vivo efficacy
Evidence Dimension
In Vivo Multi-Parametric Efficacy in Aging Model
Target Compound Data
Significant improvements in glucose tolerance, muscle function, exercise capacity, cardiac function
Comparator Or Baseline
CVN14: brain-penetrant, no aging efficacy data; Apigenin: no comparable aging study; Daratumumab/Isatuximab: oncology-focused, no aging data
Quantified Difference
Comprehensive aging efficacy profile established for 78c only
Conditions
2-year-old C57Bl6 mice, 10 mg/kg oral twice daily
Why This Matters
78c is the only small-molecule CD38 inhibitor with robust, peer-reviewed in vivo efficacy data in a physiologically relevant aging model, making it the standard tool for geroscience and metabolism research.
agingmetabolic dysfunctionglucose toleranceexercise capacityin vivo efficacy
[1] Tarrago MG, Chini CCS, Kanamori KS, et al. A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction by Reversing Tissue NAD+ Decline. Cell Metab. 2018;27(5):1081-1095.e10. doi:10.1016/j.cmet.2018.03.016 View Source
[2] Escande C, Nin V, Price NL, et al. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome. Diabetes. 2013;62(4):1084-1093. doi:10.2337/db12-1139 View Source
[3] Lokhorst HM, Plesner T, Laubach JP, et al. Targeting CD38 with Daratumumab Monotherapy in Multiple Myeloma. N Engl J Med. 2015;373(13):1207-1219. doi:10.1056/NEJMoa1506348 View Source
Oral Bioavailability and Pharmacokinetic Profile Supporting In Vivo Studies
78c exhibits favorable oral pharmacokinetics in mice, with a half-life of 3.5 hours, Cmax of 10.8 μg/mL, and clearance of 21 mL/min/kg following a 30 mg/kg oral dose . This profile enables robust systemic exposure and sustained target engagement in vivo. In contrast, the brain-penetrant inhibitor CVN14 has a different PK profile optimized for CNS exposure rather than systemic metabolic studies . Natural flavonoids like apigenin have very poor oral bioavailability and are not suitable for in vivo target engagement studies [1].
Oral PharmacokineticsCross-study comparable
t1/2: 3.5 h, Cmax: 10.8 μg/mL
Apigenin: poor oral bioavailability
Supports systemic peripheral-tissue exposure for in vivo tool compound use.
30 mg/kg oral gavage in C57Bl6 mice.
pharmacokineticsoral bioavailabilityCmaxhalf-lifein vivo tool compound
Systemic exposure optimized for peripheral tissues vs. CNS or negligible exposure
Conditions
C57Bl6 mice, 30 mg/kg oral gavage
Why This Matters
The defined oral PK profile of 78c makes it the preferred tool for studies requiring reliable systemic CD38 inhibition, whereas other inhibitors may have limited or different tissue exposure.
pharmacokineticsoral bioavailabilityCmaxhalf-lifein vivo tool compound
[1] Escande C, Nin V, Price NL, et al. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome. Diabetes. 2013;62(4):1084-1093. doi:10.2337/db12-1139 View Source
Ex Vivo Cardioprotective Efficacy in Ischemia/Reperfusion Injury Model
In an ex vivo mouse heart model of ischemia/reperfusion (I/R) injury, treatment with 78c (10 μM) significantly reduced myocardial infarction size, preserved contractile function, and maintained coronary flow compared to vehicle controls [1]. This cardioprotective effect is a unique differentiator; other CD38 inhibitors like CVN14 and apigenin have not been evaluated in this physiologically relevant cardiac injury model [2]. The data demonstrate that 78c provides functional tissue protection beyond simple NAD+ elevation.
Cardioprotective I/R ModelClass-level inference
Reported reduced infarction, preserved function
Comparators untested in this model
Supports cardiovascular endpoint interpretation in ischemia/reperfusion studies.
Ex vivo Langendorff perfusion, 10 μM 78c.
cardioprotectionischemia/reperfusion injuryex vivo modelmyocardial infarction
Evidence Dimension
Reduction in Myocardial Infarction Size in I/R Model
Target Compound Data
Significant decrease vs. vehicle
Comparator Or Baseline
CVN14: not tested; Apigenin: not tested in this model; Daratumumab: oncology-focused, no cardiac I/R data
Quantified Difference
Cardioprotective efficacy established for 78c; absent for comparators
Conditions
Ex vivo mouse heart Langendorff perfusion, 30 min ischemia / 60 min reperfusion, 10 μM 78c
Why This Matters
For cardiovascular researchers investigating CD38's role in I/R injury or heart failure, 78c is the only small-molecule inhibitor with validated ex vivo cardioprotective efficacy, providing a critical tool for mechanistic studies.
cardioprotectionischemia/reperfusion injuryex vivo modelmyocardial infarction
[1] Boslett J, Reddy N, Alzarie YA, Zweier JL. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury. J Pharmacol Exp Ther. 2019;369(1):55-64. doi:10.1124/jpet.118.254557 View Source
[2] Escande C, Nin V, Price NL, et al. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome. Diabetes. 2013;62(4):1084-1093. doi:10.2337/db12-1139 View Source
Recommended Procurement Scenarios for CD38 Inhibitor 1 (78c): Aligning Compound Attributes with Research Objectives
Aging and Geroscience Research: Reversing Age-Related NAD+ Decline and Metabolic Dysfunction
78c is the preferred tool for studies investigating the role of CD38-mediated NAD+ catabolism in aging. It is the only small-molecule CD38 inhibitor with comprehensive in vivo validation showing reversal of age-related metabolic dysfunction, including improved glucose tolerance, muscle function, and exercise capacity in aged mice [1]. Its oral bioavailability and defined PK profile enable chronic dosing regimens typical of aging studies.
Metabolic Disease Research: Target Engagement and NAD+ Elevation in Diet-Induced Obesity Models
For researchers studying obesity, type 2 diabetes, or NAFLD/NASH, 78c provides robust in vivo target engagement data, with >5-fold NAD+ elevation in liver tissue of DIO mice [2]. This makes it an essential tool for dissecting CD38's contribution to metabolic dysfunction and for evaluating therapeutic strategies aimed at boosting NAD+ levels in metabolically compromised tissues.
Cardiovascular Research: Investigating CD38 in Ischemia/Reperfusion Injury and Heart Failure
78c is uniquely positioned for cardiovascular studies due to its validated cardioprotective effects in ex vivo I/R models, showing reduced infarction size and preserved contractile function [3]. No other small-molecule CD38 inhibitor has demonstrated this functional cardiac protection, making 78c the standard tool for cardiac I/R and heart failure research.
Basic NAD+ Biology and CD38 Enzymology: High-Potency, Selective Tool Compound for In Vitro and In Vivo Studies
With IC50 values in the low nanomolar range and >1,000-fold selectivity over natural flavonoids, 78c is the benchmark for biochemical and cellular studies requiring potent and selective CD38 inhibition . Its well-characterized in vitro profile and oral bioavailability make it suitable for seamless translation from biochemical assays to in vivo target engagement experiments.
Application
Selection Property
Validation Focus
Aging & Geroscience
Multi-parametric in vivo aging-model characterization
Model-response endpoints for age-related metabolic dysfunction
Metabolic Disease Research
Systemic NAD+ elevation in DIO models
Tissue pharmacodynamics and exposure-model review
Cardiovascular Research
Functional cardioprotective endpoint in I/R model
Ex vivo cardiac function and infarction endpoint review
Basic NAD+ Biology
High-selectivity, low-nanomolar potency in vitro profile
Off-target profiling and target-engagement assay context
[1] Tarrago MG, Chini CCS, Kanamori KS, et al. A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction by Reversing Tissue NAD+ Decline. Cell Metab. 2018;27(5):1081-1095.e10. doi:10.1016/j.cmet.2018.03.016 View Source
[2] Haffner CD, Becherer JD, Boros EE, et al. Discovery, Synthesis, and Biological Evaluation of Thiazoloquin(az)olin(on)es as Potent CD38 Inhibitors. J Med Chem. 2015;58(8):3548-3571. doi:10.1021/jm502009h View Source
[3] Boslett J, Reddy N, Alzarie YA, Zweier JL. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury. J Pharmacol Exp Ther. 2019;369(1):55-64. doi:10.1124/jpet.118.254557 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.